2-(Acetylsulfanyl)-4-methylpentanoic acid
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Overview
Description
(S)-2-(ACETYLTHIO)-4-METHYLPENTANOIC ACID is an organic compound with a unique structure that includes an acetylthio group and a methylpentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(ACETYLTHIO)-4-METHYLPENTANOIC ACID typically involves the introduction of an acetylthio group to a methylpentanoic acid derivative. One common method is the reaction of (S)-4-methylpentanoic acid with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of (S)-2-(ACETYLTHIO)-4-METHYLPENTANOIC ACID may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(ACETYLTHIO)-4-METHYLPENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetylthio moiety can be reduced to an alcohol.
Substitution: The acetylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-(ACETYLTHIO)-4-METHYLPENTANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(ACETYLTHIO)-4-METHYLPENTANOIC ACID involves its interaction with specific molecular targets. The acetylthio group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing new drugs.
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid: Known for its use in cycloaddition and acylation reactions.
Spironolactone: A steroidal aldosterone blocker with a different mechanism of action but similar structural complexity.
Uniqueness
(S)-2-(ACETYLTHIO)-4-METHYLPENTANOIC ACID is unique due to its specific combination of an acetylthio group and a methylpentanoic acid backbone. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H14O3S |
---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
2-acetylsulfanyl-4-methylpentanoic acid |
InChI |
InChI=1S/C8H14O3S/c1-5(2)4-7(8(10)11)12-6(3)9/h5,7H,4H2,1-3H3,(H,10,11) |
InChI Key |
JBFQRXOFTJJNEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)SC(=O)C |
Origin of Product |
United States |
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